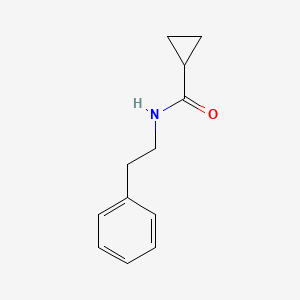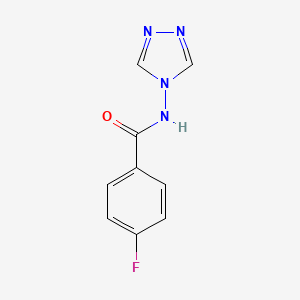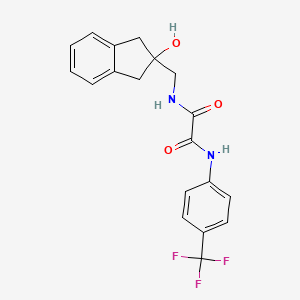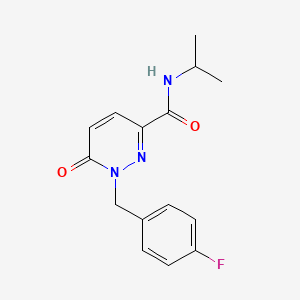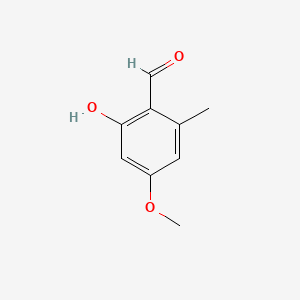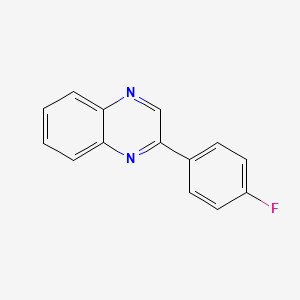
2-(4-Fluorophenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)quinoxaline is a chemical compound with the empirical formula C14H9FN2 and a molecular weight of 224.23 . It is a solid substance . The dihedral angle between the benzene ring and the quinoxaline ring system is 22.2° .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A series of quinoxaline derivatives were efficiently synthesized using 1 wt.% of titanium silicate (TS-1) catalyzed reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature .Molecular Structure Analysis
The structure of 2-(4-Fluorophenyl)quinoxaline is established based on its spectral data and elemental analysis . The dihedral angle between the benzene ring and the quinoxaline ring system is 22.2° .Chemical Reactions Analysis
Quinoxaline derivatives can be synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)quinoxaline is a solid substance . It has an empirical formula of C14H9FN2 and a molecular weight of 224.23 .科学的研究の応用
Structural Analysis and Molecular Design
- In the crystal structure of 4-[3-(4-Fluorophenyl)quinoxalin-2-yl]-N-isopropylpyridin-2-amine, the quinoxaline system exhibits specific dihedral angles with the 4-fluorophenyl and pyridine rings. This highlights its potential in molecular design and crystal engineering (Koch, Schollmeyer, & Laufer, 2009).
Optical and Morphological Studies
- Tri-fluoromethyl substituted quinoxaline derivatives show distinct optical properties like absorption, emission, and Aggregation Induced Emission (AIE), indicating their potential in photophysical applications (Rajalakshmi & Palanisami, 2020).
Therapeutic Research
- Pyridinylquinoxalines and pyridinylpyridopyrazines, including 2-(4-fluorophenyl) derivatives, have been explored as p38 alpha MAP kinase inhibitors, highlighting their potential in therapeutic research (Koch et al., 2010).
Polymer and Material Science
- Synthesis of phenylquinoxaline oligomers, including 2-(4-fluorophenyl)quinoxaline, reveals significant solubility and thermal properties, suggesting applications in high-performance polymers and materials (Baek & Harris, 2005).
Fluorescence and Photovoltaic Applications
- Studies on fluorophenyl quinoxalines, like the synthesis of a new fluorescent pyrido[1,2-a]quinoxalin-11-ium derivative, demonstrate their use in fluorescence and photovoltaic applications (Koner & Ray, 2008).
Nanotechnology and Sensor Development
- 2-(4-Fluorophenyl)quinoxaline derivatives are being explored in the field of nanotechnology and as viscosity-sensitive fluorescent probes, indicating their potential in sensor technology (Wang et al., 2009).
Advanced Synthesis Techniques
- Novel synthetic routes for biologically active quinoxalines, including 2-(4-fluorophenyl)quinoxaline derivatives, showcase advancements in synthesis techniques relevant to medicinal chemistry (Khatoon & Abdulmalek, 2021).
作用機序
While the specific mechanism of action for 2-(4-Fluorophenyl)quinoxaline is not mentioned in the retrieved papers, quinoxaline derivatives have been found to exhibit various biological activities. For example, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .
Safety and Hazards
将来の方向性
Quinoxaline derivatives, including 2-(4-Fluorophenyl)quinoxaline, have shown promise in various areas of research due to their wide range of biological properties . Future research could focus on designing and synthesizing new quinoxaline-based compounds as potential drugs of anticancer potency against bladder cancers .
特性
IUPAC Name |
2-(4-fluorophenyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKAVCQOVDGECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

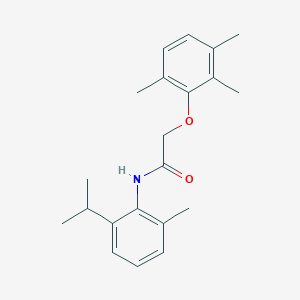

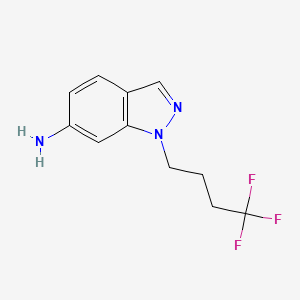

![Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B2816341.png)
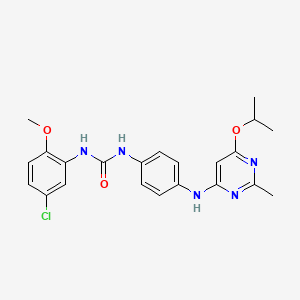

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2816345.png)
